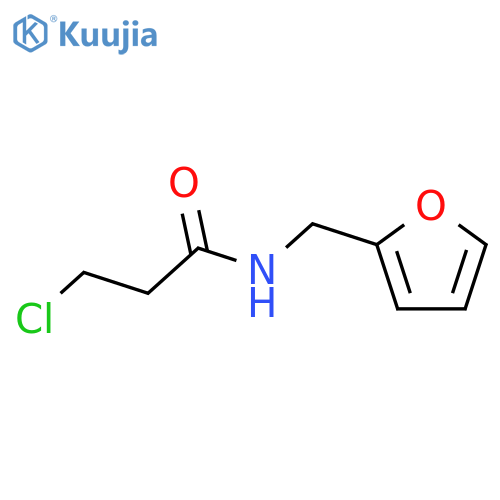

Cas no 64017-87-4 (3-chloro-N-(2-furylmethyl)propanamide)

3-chloro-N-(2-furylmethyl)propanamide 化学的及び物理的性質

名前と識別子

-

- 3-Chloro-N-(furan-2-ylmethyl)propanamide

- 3-Chloro-N-(2-furylmethyl)propanamide

- 3-chloro-propionic acid furfurylamide

- 3-Chlor-propionsaeure-furfurylamid

- LS-05214

- 64017-87-4

- SB61429

- 3-chloro-N-[(furan-2-yl)methyl]propanamide

- STL257244

- DTXSID50393217

- MFCD02973608

- DB-304615

- AKOS000146188

- SCHEMBL11479230

- Propanamide, 3-chloro-N-(2-furanylmethyl)-

- ALBB-016618

- 3-chloro-N-(2-furylmethyl)propanamide

-

- MDL: MFCD02973608

- インチ: InChI=1S/C8H10ClNO2/c9-4-3-8(11)10-6-7-2-1-5-12-7/h1-2,5H,3-4,6H2,(H,10,11)

- InChIKey: TWEUWTIGRSOKAO-UHFFFAOYSA-N

- SMILES: ClCCC(NCC1=CC=CO1)=O

計算された属性

- 精确分子量: 187.04000

- 同位素质量: 187.0400063g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 3

- 重原子数量: 12

- 回転可能化学結合数: 5

- 複雑さ: 152

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 42.2Ų

- XLogP3: 0.7

じっけんとくせい

- PSA: 42.24000

- LogP: 1.91560

3-chloro-N-(2-furylmethyl)propanamide Security Information

- HazardClass:IRRITANT

3-chloro-N-(2-furylmethyl)propanamide 税関データ

- 税関コード:2932190090

- 税関データ:

中国税関コード:

2932190090概要:

2932190090他の構造的に不縮合なフラン環化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:いいえ最恵国関税:6.5% 一般関税:20.0%

申告要素:

製品名, 成分含有量、

要約:

2932190090構造中に未溶融フラン環を含む他の化合物(水素化の有無にかかわらず)付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:20.0%

3-chloro-N-(2-furylmethyl)propanamide Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1262898-5g |

3-chloro-N-(2-furylmethyl)propanamide |

64017-87-4 | 95% | 5g |

$355 | 2023-09-04 | |

| TRC | C374788-50mg |

3-chloro-N-(2-furylmethyl)propanamide |

64017-87-4 | 50mg |

$ 50.00 | 2022-04-01 | ||

| abcr | AB219538-5 g |

3-Chloro-N-(2-furylmethyl)propanamide; 95% |

64017-87-4 | 5 g |

€381.90 | 2023-07-20 | ||

| TRC | C374788-500mg |

3-chloro-N-(2-furylmethyl)propanamide |

64017-87-4 | 500mg |

$ 80.00 | 2022-04-01 | ||

| Chemenu | CM305305-5g |

3-Chloro-N-(furan-2-ylmethyl)propanamide |

64017-87-4 | 95% | 5g |

$*** | 2023-05-30 | |

| Chemenu | CM305305-10g |

3-Chloro-N-(furan-2-ylmethyl)propanamide |

64017-87-4 | 95% | 10g |

$439 | 2021-08-18 | |

| TRC | C374788-100mg |

3-chloro-N-(2-furylmethyl)propanamide |

64017-87-4 | 100mg |

$ 65.00 | 2022-04-01 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1739736-5g |

3-Chloro-n-(furan-2-ylmethyl)propanamide |

64017-87-4 | 98% | 5g |

¥2900.00 | 2024-05-05 | |

| A2B Chem LLC | AG71300-5g |

3-Chloro-n-(2-furylmethyl)propanamide |

64017-87-4 | 95% | 5g |

$253.00 | 2024-04-19 | |

| abcr | AB219538-1 g |

3-Chloro-N-(2-furylmethyl)propanamide; 95% |

64017-87-4 | 1 g |

€137.20 | 2023-07-20 |

3-chloro-N-(2-furylmethyl)propanamide 関連文献

-

Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132

-

M. Mohsen Mahmoodi,Stephanie A. Fisher,Roger Y. Tam,Philip C. Goff,Reid B. Anderson,Jane E. Wissinger,David A. Blank,Molly S. Shoichet,Mark D. Distefano Org. Biomol. Chem., 2016,14, 8289-8300

-

Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984

-

Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969

-

A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213

-

Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860

-

Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556

3-chloro-N-(2-furylmethyl)propanamideに関する追加情報

Professional Introduction to 3-chloro-N-(2-furylmethyl)propanamide (CAS No. 64017-87-4)

3-chloro-N-(2-furylmethyl)propanamide, identified by its CAS number 64017-87-4, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This compound features a unique structural motif that has garnered considerable attention from researchers due to its potential applications in drug discovery and medicinal chemistry. The presence of both a chloro substituent and a furyl group in its molecular framework imparts distinct reactivity and functionality, making it a valuable intermediate in the synthesis of more complex molecules.

The< strong>3-chloro moiety in the molecule is particularly noteworthy, as chlorine atoms are frequently employed in medicinal chemistry for their ability to enhance metabolic stability and binding affinity. In particular, the electron-withdrawing nature of chlorine can influence the electronic properties of adjacent functional groups, thereby modulating reactivity and selectivity in synthetic pathways. This characteristic has made 3-chloro-N-(2-furylmethyl)propanamide a candidate for further derivatization into pharmacologically active agents.

The< strong>N-(2-furylmethyl) portion of the compound contributes another layer of complexity and interest. The furyl group, a five-membered heterocyclic aromatic ring containing oxygen, is known for its versatility in medicinal chemistry. Furyl derivatives have been explored for their potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The integration of this group into the molecular structure of 3-chloro-N-(2-furylmethyl)propanamide suggests that it may serve as a precursor for developing novel therapeutic agents targeting various diseases.

In recent years, there has been growing interest in the development of small-molecule inhibitors targeting protein-protein interactions (PPIs), which play crucial roles in numerous biological processes and are often implicated in diseases such as cancer and inflammation. The unique structural features of 3-chloro-N-(2-furylmethyl)propanamide make it an attractive candidate for designing PPI modulators. The chloro substituent can facilitate interactions with specific amino acid residues, while the furyl group can engage in π-stacking interactions with aromatic residues in protein targets. Such interactions are essential for achieving high-affinity binding and effective modulation of PPIs.

Moreover, the< strong>synthetic utility of 3-chloro-N-(2-furylmethyl)propanamide has been highlighted in several recent studies. Researchers have demonstrated its use as a key intermediate in the preparation of more complex molecules with potential pharmaceutical applications. For instance, it has been employed in the synthesis of substituted amides that exhibit inhibitory activity against certain enzymes involved in metabolic pathways relevant to diseases such as diabetes and obesity. These findings underscore the importance of this compound as a building block in drug discovery efforts.

The< strong>biological activity of derivatives derived from 3-chloro-N-(2-furylmethyl)propanamide has also been explored. Preliminary studies have indicated that certain analogs exhibit promising pharmacological effects, including anti-inflammatory and analgesic properties. These findings are particularly intriguing given the increasing demand for alternative therapeutic strategies to address chronic inflammatory conditions. The ability to modify the molecular structure of 3-chloro-N-(2-furylmethyl)propanamide allows researchers to fine-tune its biological activity, making it a versatile scaffold for developing novel drugs.

In addition to its pharmaceutical applications, 3-chloro-N-(2-furylmethyl)propanamide has shown potential in materials science and chemical biology research. Its unique structural features make it suitable for studying molecular recognition processes and designing novel functional materials. For example, researchers have utilized this compound to develop ligands for metal ions, which can be used in catalytic systems or as sensors for environmental monitoring applications.

The< strong>future prospects for 3-chloro-N-(2-furylmethyl)propanamide are promising, with ongoing research efforts aimed at expanding its utility across various fields. Advances in computational chemistry and high-throughput screening technologies are expected to accelerate the discovery of new derivatives with enhanced biological activity and improved pharmacokinetic profiles. Furthermore, collaborations between academia and industry will likely drive innovation by leveraging the synthetic versatility and biological potential of this compound.

In conclusion, 3-chloro-N-(2-furylmethyl)propanamide (CAS No. 64017-87-4) is a multifaceted compound with significant implications in pharmaceutical chemistry, bioorganic synthesis, and materials science. Its unique structural features—comprising both a chloro substituent and a furyl group—endow it with distinct reactivity and functionality that make it valuable for drug discovery efforts aimed at modulating protein-protein interactions and developing novel therapeutic agents. As research continues to uncover new applications for this compound, its importance is expected to grow further within the scientific community.

64017-87-4 (3-chloro-N-(2-furylmethyl)propanamide) Related Products

- 1012369-72-0((R)-Tert-Butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate)

- 206196-96-5(Aspidosine Hydrobromide)

- 1448123-10-1(N-2-(cyclohex-1-en-1-yl)ethyl-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide)

- 2091717-61-0(Ethanone, 1-(2-ethyl-7-methylpyrido[2,3-d]pyrimidin-6-yl)-)

- 68041-57-6(3-Pentanone, 1-(2-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)-)

- 1803759-87-6(1-(4-Bromo-3-(fluoromethyl)phenyl)-1-chloropropan-2-one)

- 27385-45-1(1,3-Cyclohexanedione mono(phenylhydrazone))

- 2138039-66-2(4-ethyl-1-(iodomethyl)-1-(pentan-2-yloxy)cyclohexane)

- 478940-89-5([(5-Chloro-2-methoxyphenyl)carbamoyl]methyl 5,6-dichloropyridine-3-carboxylate)

- 71056-97-8(2-(2-methoxynaphthalen-1-yl)acetonitrile)